molecular formula C7H7NO4 B8272847 3-Hydroxy-6-methoxypicolinic acid

3-Hydroxy-6-methoxypicolinic acid

Cat. No. B8272847
M. Wt: 169.13 g/mol
InChI Key: PGFOTUURMDQBHY-UHFFFAOYSA-N
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Patent
US07183278B1

Procedure details

Methyl 3-hydroxy-6-methoxypicolinate (80 mg) was dissolved in 4 ml of methanol. A 1 N aqueous sodium hydroxide solution (2 ml) was added to the solution, and a reaction was allowed to proceed at room temperature for 3 hr. The reaction solution was adjusted to pH 3 by the addition of 1 N hydrochloric acid. The precipitate was collected by filtration to give 56 mg (yield 76%) of the title compound.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:10]([O:12]C)=[O:11])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[OH-].[Na+].Cl>CO>[OH:1][C:2]1[C:3]([C:10]([OH:12])=[O:11])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
OC=1C(=NC(=CC1)OC)C(=O)OC
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C(=NC(=CC1)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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